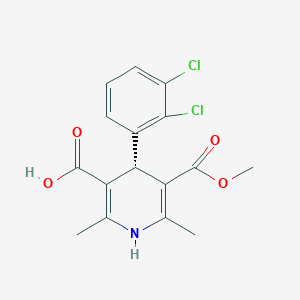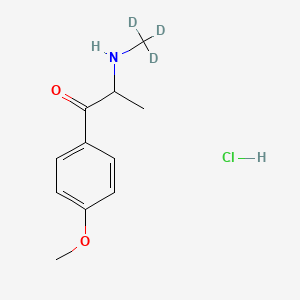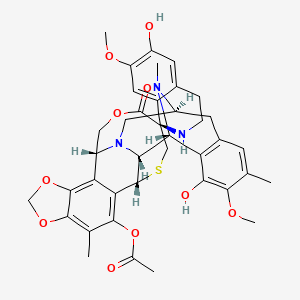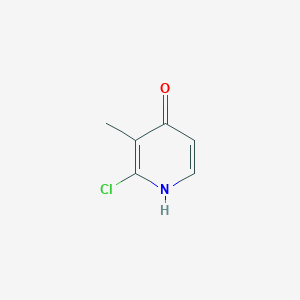
(Z)-nonacos-20-en-12-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-nonacos-20-en-12-one is an organic compound that belongs to the class of long-chain alkenones It is characterized by a nonacosane backbone with a double bond at the 20th carbon and a ketone functional group at the 12th carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-nonacos-20-en-12-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available long-chain alkenes and ketones.
Formation of the Double Bond: The double bond at the 20th carbon is introduced through a Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde.
Ketone Formation: The ketone functional group at the 12th carbon is introduced through oxidation reactions, such as the use of Jones reagent or PCC (Pyridinium chlorochromate).
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Catalytic Hydrogenation: To selectively reduce other functional groups while preserving the double bond.
Column Chromatography: For purification of the final product to achieve high purity levels required for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-nonacos-20-en-12-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The ketone group can participate in nucleophilic addition reactions, forming alcohols or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Grignard reagents (RMgX) for nucleophilic addition to the ketone group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Alcohols and other derivatives.
Applications De Recherche Scientifique
(Z)-nonacos-20-en-12-one has several applications in scientific research, including:
Chemistry: Used as a model compound for studying long-chain alkenones and their reactivity.
Biology: Investigated for its potential role in biological membranes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (Z)-nonacos-20-en-12-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The double bond and ketone functional group play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-nonacos-20-en-12-one: The trans isomer of (Z)-nonacos-20-en-12-one, differing in the configuration of the double bond.
Nonacosane: A saturated hydrocarbon with a similar carbon backbone but lacking the double bond and ketone group.
Nonacosanone: A ketone with a similar carbon backbone but without the double bond.
Uniqueness
This compound is unique due to the presence of both a double bond and a ketone functional group, which confer distinct chemical and biological properties. Its specific configuration (Z) also differentiates it from its trans isomer (E), leading to different reactivity and interactions in various applications.
Propriétés
Formule moléculaire |
C29H56O |
|---|---|
Poids moléculaire |
420.8 g/mol |
Nom IUPAC |
(Z)-nonacos-20-en-12-one |
InChI |
InChI=1S/C29H56O/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-26-28-29(30)27-25-23-21-19-12-10-8-6-4-2/h15-16H,3-14,17-28H2,1-2H3/b16-15- |
Clé InChI |
RRCYAZYOJVXDGQ-NXVVXOECSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B13445868.png)
![1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol](/img/structure/B13445870.png)
![tert-butyl (2R)-2-[(S)-methylsulfonyloxy(phenyl)methyl]morpholine-4-carboxylate](/img/structure/B13445871.png)


![N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B13445902.png)






